molecular formula C13H20O2Si B14456480 2-Butanone, 4-phenyl-4-[(trimethylsilyl)oxy]- CAS No. 75391-09-2

2-Butanone, 4-phenyl-4-[(trimethylsilyl)oxy]-

Cat. No.: B14456480
CAS No.: 75391-09-2
M. Wt: 236.38 g/mol
InChI Key: LPKKPGKQFYTXFD-UHFFFAOYSA-N
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Description

2-Butanone, 4-phenyl-4-[(trimethylsilyl)oxy]- is an organic compound with the molecular formula C13H20O2Si. This compound is characterized by the presence of a phenyl group and a trimethylsilyl group attached to a butanone backbone. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 4-phenyl-4-[(trimethylsilyl)oxy]- typically involves the reaction of 4-phenyl-2-butanone with a trimethylsilylating agent such as trimethylsilyl chloride. The reaction is usually carried out in the presence of a base like pyridine or triethylamine to facilitate the formation of the trimethylsilyl ether .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of trimethylsilylating agents and bases in large-scale reactions would be optimized for efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 4-phenyl-4-[(trimethylsilyl)oxy]- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Butanone, 4-phenyl-4-[(trimethylsilyl)oxy]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butanone, 4-phenyl-4-[(trimethylsilyl)oxy]- involves its ability to act as a protecting group for hydroxyl functionalities. The trimethylsilyl group can be easily removed under mild acidic or basic conditions, allowing for the selective deprotection of specific functional groups in complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butanone, 4-phenyl-4-[(trimethylsilyl)oxy]- is unique due to the presence of both the phenyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. The trimethylsilyl group provides steric hindrance and chemical stability, while the phenyl group contributes to the compound’s aromaticity and potential for further functionalization .

Properties

CAS No.

75391-09-2

Molecular Formula

C13H20O2Si

Molecular Weight

236.38 g/mol

IUPAC Name

4-phenyl-4-trimethylsilyloxybutan-2-one

InChI

InChI=1S/C13H20O2Si/c1-11(14)10-13(15-16(2,3)4)12-8-6-5-7-9-12/h5-9,13H,10H2,1-4H3

InChI Key

LPKKPGKQFYTXFD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)O[Si](C)(C)C

Origin of Product

United States

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